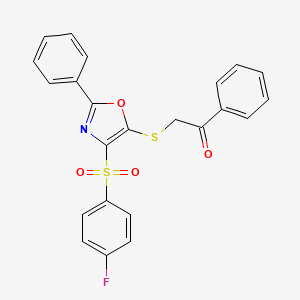

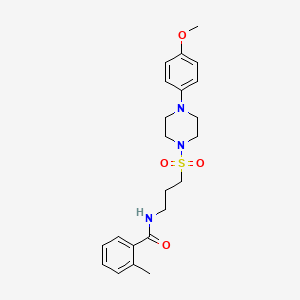

![molecular formula C27H23N3O3S B2412815 2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide CAS No. 899760-14-6](/img/structure/B2412815.png)

2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves various reactions such as condensation, cyclization, and methylation . For instance, the synthesis of pyrido[2,3-d]pyrimidin-5-one derivatives involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one ring. This process is accompanied by the elimination of N,N-dimethylpropionamide and N-methylation .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The structure of the coumarin moiety of the molecule is nearly identical to that of unsubstituted 4-hydroxycoumarin . The crystal structure of similar compounds suggests that the steric configuration of the molecule can affect its packing in the crystal lattice .Applications De Recherche Scientifique

Organic Synthesis and Catalysis

Research has developed catalyst-free, efficient synthesis methods for chromeno[2,3-d]pyrimidine derivatives, highlighting the utility of these compounds in organic synthesis. These methods emphasize eco-friendliness, high atom economy, and mild reaction conditions, making them valuable for the synthesis of pharmaceutically relevant molecules (G. Brahmachari & Nayana Nayek, 2017).

Antimicrobial and Antitubercular Activities

Some chromene and pyrimidine derivatives exhibit pronounced antimicrobial and antitubercular activities. These compounds have been tested against various bacterial and fungal strains, including Mycobacterium tuberculosis, showing potential as leads for developing new antimicrobial agents (Nimesh R. Kamdar et al., 2011).

Anti-inflammatory and Analgesic Properties

Certain chromeno[2,3-d]pyrimidine derivatives possess significant anti-inflammatory and analgesic activities, suggesting their potential application in developing new therapeutic agents for treating inflammation and pain (E. Rajanarendar et al., 2012).

Anticancer Activity

Research into chromeno[2,3-d]pyrimidine derivatives has also demonstrated anticancer properties against various cancer cell lines. This underscores the potential of these compounds in oncology, specifically in the design and synthesis of new anticancer drugs (M. M. Al-Sanea et al., 2020).

Orientations Futures

The compound and its derivatives could potentially be explored for various applications, especially in the field of medicinal chemistry. For instance, similar compounds have shown potential as anti-inflammatory agents . Therefore, future research could focus on exploring the biological activities of this compound and its derivatives, as well as optimizing their synthesis for potential industrial applications.

Propriétés

IUPAC Name |

2-[(9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-methyl-N-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N3O3S/c1-30(20-13-7-4-8-14-20)23(31)17-34-27-21-16-19-12-9-15-22(32-2)24(19)33-26(21)28-25(29-27)18-10-5-3-6-11-18/h3-15H,16-17H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFJKHYCMJFSDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=CC=C4)OC)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2S,5R,6S)-2-amino-6-ethoxycarbonylbicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2412734.png)

![2-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylsulfanyl)-benzoic acid](/img/structure/B2412736.png)

![5-(3-Methoxyphenyl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B2412738.png)

![2-[5-Formyl-1-(4-methylphenyl)imidazol-4-yl]sulfanylacetic acid](/img/structure/B2412742.png)

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-3-methylbenzamide](/img/structure/B2412746.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2412750.png)